![molecular formula C16H14O2 B13359607 3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aromatic precursors, such as substituted benzene derivatives.
Formation of the Fused Ring System: The key step involves the formation of the dibenzoannulene ring system through cyclization reactions. This can be achieved using various cyclization agents and catalysts.
Introduction of Functional Groups: The methoxy group and the ketone functional group are introduced through specific reactions, such as methylation and oxidation, respectively.
Industrial Production Methods
Industrial production of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
科学的研究の応用
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific properties, such as organic light-emitting diodes (OLEDs).
作用機序
The mechanism of action of 3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Methoxy-10,11-dihydro-5H-dibenzoa,dannulen-5-one
- 3-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)-N,N-dimethyl-1-propanaminium
Uniqueness
3-Methoxy-9a,11-dihydro-10H-dibenzoa,dannulen-10-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
14-methoxytricyclo[9.4.0.03,8]pentadeca-1(11),2,4,6,12,14-hexaen-9-one |
InChI |
InChI=1S/C16H14O2/c1-18-14-7-6-11-10-16(17)15-5-3-2-4-12(15)8-13(11)9-14/h2-9,15H,10H2,1H3 |
InChIキー |
NTNMAAPPINSVLT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(CC(=O)C3C=CC=CC3=C2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-chlorophenyl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359530.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359535.png)

![6-(3,4-Dimethylbenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359556.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13359564.png)
![6-[(1,3-Benzodioxol-5-yloxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359571.png)
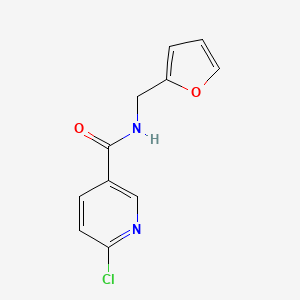
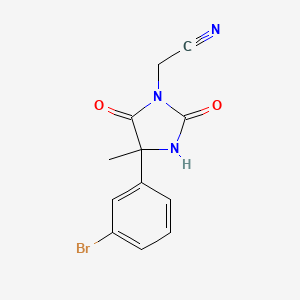

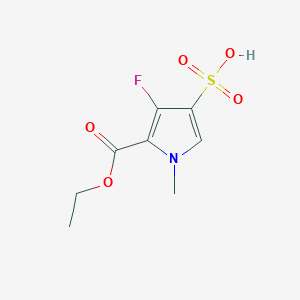
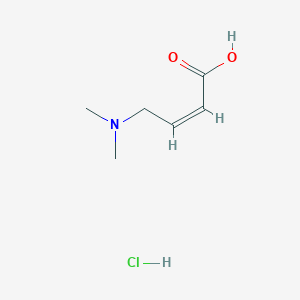
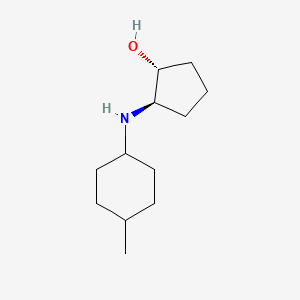
![3-(5H-dibenzo[a,d]cyclohepten-5-yloxy)-N-hydroxypropanamide](/img/structure/B13359600.png)
![N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide](/img/structure/B13359606.png)
